3,4-二甲基-3'-甲氧基二苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4-Dimethyl-3’-methoxybenzophenone is a chemical compound that has been studied for its selective herbicidal action . It has been applied to rice and barnyardgrass to examine its effects .

Chemical Reactions Analysis

3,4-Dimethyl-3’-methoxybenzophenone has been studied for its effects on the biosynthesis of photosynthetic pigments in higher plant leaves . It was found to inhibit the accumulation of both chlorophylls and carotenoids under strong light .科学研究应用

合成与催化

3,4-二甲基-3'-甲氧基二苯甲酮及其衍生物已在有机合成中得到研究,特别是在特定化学反应的催化中。例如,在 N-辛基二乙醇胺硼酸盐存在下,由 2,4-二羟基二苯甲酮和硫酸二甲酯合成的 2-羟基-4-甲氧基二苯甲酮展示了其在优化条件下催化反应中的潜力,导致产物的高产率和高纯度 (李滨东,2005 年)。

光动力疗法

该化合物的衍生物因其光物理性质而被探索,特别是在为光动力疗法(一种癌症治疗方式)开发新型光敏剂方面。一项关于用含有席夫碱的新型锌酞菁衍生物取代苯磺酰胺基团的研究揭示了它们的潜力,这归因于良好的荧光特性、高单线态氧量子产率和合适的光降解量子产率,这些对于 II 型光动力疗法机制至关重要 (M. Pişkin、E. Canpolat、Ö. Öztürk,2020 年)。

环境研究

在环境研究中,包括 3,4-二甲基-3'-甲氧基二苯甲酮衍生物在内的紫外线过滤剂在氯化水中的稳定性已被研究,以了解它们在水处理过程中的行为和潜在副产物。这项研究对于评估此类化合物在各种应用中的环境影响和安全性至关重要 (N. Negreira 等人,2008 年)。

材料科学

已经研究了有机化合物(包括 3,4-二甲基-3'-甲氧基二苯甲酮衍生物)在饱和聚烯烃中的扩散,以了解它们在聚合物材料中的相互作用和行为。这项研究有助于开发具有特定特性的材料,例如抗紫外线或稳定性 (O. Cicchetti 等人,1968 年)。

作用机制

- 3,4-Dimethyl-3’-methoxybenzophenone belongs to the class of 1,1-diaryl compounds . These compounds have two aryl groups attached to a central carbon atom, making them important modules in bioactive molecules .

- NK-049 may act by interfering with the nervous system of pests. For example:

- However, its selective herbicidal activity between rice and barnyardgrass suggests that it impacts specific metabolic pathways in these plants .

Target of Action

Mode of Action

Biochemical Pathways

Action Environment

生化分析

Biochemical Properties

3,4-Dimethyl-3’-methoxybenzophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the biosynthesis of carotenoids in higher plants, which suggests its interaction with enzymes involved in the carotenoid biosynthesis pathway . The nature of these interactions involves the inhibition of specific dehydrogenation processes, leading to the accumulation of intermediates in the biosynthesis pathway .

Cellular Effects

The effects of 3,4-Dimethyl-3’-methoxybenzophenone on various types of cells and cellular processes are profound. It influences cell function by inhibiting the accumulation of chlorophylls and carotenoids under strong light conditions, resulting in chlorosis . This compound also affects cell signaling pathways and gene expression related to pigment biosynthesis, leading to the photodecomposition of chlorophylls under strong light .

Molecular Mechanism

At the molecular level, 3,4-Dimethyl-3’-methoxybenzophenone exerts its effects through specific binding interactions with biomolecules. It inhibits the dehydrogenation process in carotenoid biosynthesis, which is crucial for the formation of photosynthetic pigments . This inhibition leads to the accumulation of intermediates and the subsequent photodecomposition of chlorophylls, resulting in chlorosis under strong light conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4-Dimethyl-3’-methoxybenzophenone change over time. The compound’s stability and degradation have been studied, showing that it is readily absorbed and translocated in susceptible plants like barnyardgrass, while it is slowly absorbed in tolerant plants like rice . Long-term effects on cellular function include the inhibition of carotenoid biosynthesis and the resulting chlorosis .

Dosage Effects in Animal Models

The effects of 3,4-Dimethyl-3’-methoxybenzophenone vary with different dosages in animal models. Studies have shown that higher doses can lead to toxic or adverse effects, while lower doses may not exhibit significant effects . Threshold effects observed in these studies indicate that the compound’s impact is dose-dependent, with higher doses causing more pronounced inhibition of pigment biosynthesis .

Metabolic Pathways

3,4-Dimethyl-3’-methoxybenzophenone is involved in metabolic pathways related to carotenoid biosynthesis. It interacts with enzymes and cofactors in these pathways, leading to the accumulation of intermediates and the inhibition of specific dehydrogenation processes . This interaction affects metabolic flux and metabolite levels, resulting in the photodecomposition of chlorophylls under strong light .

Transport and Distribution

The transport and distribution of 3,4-Dimethyl-3’-methoxybenzophenone within cells and tissues involve specific transporters and binding proteins. The compound is readily absorbed and translocated in susceptible plants like barnyardgrass, while it is slowly absorbed in tolerant plants like rice . This differential absorption and translocation contribute to its selective herbicidal action .

Subcellular Localization

The subcellular localization of 3,4-Dimethyl-3’-methoxybenzophenone affects its activity and function. The compound is directed to specific compartments or organelles, where it inhibits the dehydrogenation process in carotenoid biosynthesis . This targeting is facilitated by post-translational modifications and targeting signals that direct the compound to the appropriate subcellular locations .

属性

IUPAC Name |

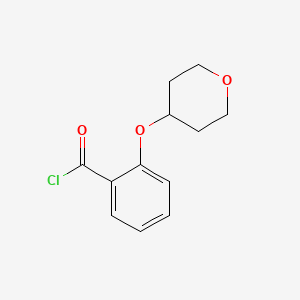

(3,4-dimethylphenyl)-(3-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-7-8-14(9-12(11)2)16(17)13-5-4-6-15(10-13)18-3/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWSSOWSGGCBGAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640556 |

Source

|

| Record name | (3,4-Dimethylphenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

750633-73-9 |

Source

|

| Record name | (3,4-Dimethylphenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1325010.png)

![1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325011.png)

![5-Fluoro-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325012.png)

![5-Fluoro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1325013.png)

![5-Chloro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1325014.png)

![3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1325015.png)

![methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1325019.png)

![1-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone](/img/structure/B1325020.png)

![6-Iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1325024.png)

![4-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325026.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1325027.png)

![[4-(1,3-Thiazol-2-yl)phenyl]methanol](/img/structure/B1325032.png)